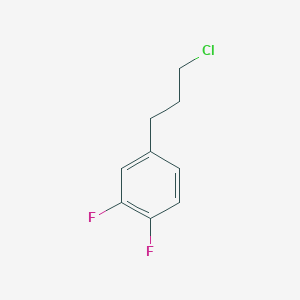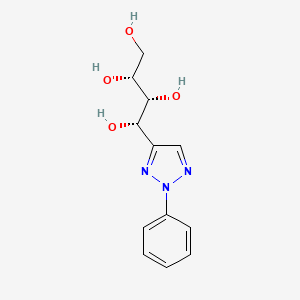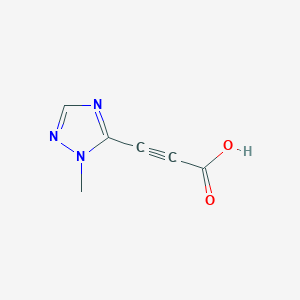
4,7-Dichlorobenzofuran-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dichlorobenzofuran-3-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of two chlorine atoms at the 4 and 7 positions and a carboxylic acid group at the 3 position on the benzofuran ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dichlorobenzofuran-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of salicylic aldehyde derivatives with ethyl diazoacetates in the presence of HBF4, followed by treatment with concentrated H2SO4 . Another approach involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling .
Industrial Production Methods: Industrial production of benzofuran derivatives often employs large-scale organic synthesis techniques. The use of microwave-assisted synthesis (MWI) has been reported to enhance the efficiency and yield of benzofuran compounds . Additionally, the construction of benzofuran rings through proton quantum tunneling has been noted for its high yield and fewer side reactions .
Analyse Chemischer Reaktionen
Types of Reactions: 4,7-Dichlorobenzofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into hydroxy derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of benzofuranquinones.
Reduction: Formation of hydroxybenzofurans.
Substitution: Formation of various substituted benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
4,7-Dichlorobenzofuran-3-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,7-Dichlorobenzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to interact with enzymes and receptors, leading to the modulation of various biochemical processes. For example, benzofuran derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and microbial growth . The exact molecular targets and pathways may vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Benzofuran-3-carboxylic acid: Lacks the chlorine substituents, resulting in different reactivity and biological activity.
4-Chlorobenzofuran-3-carboxylic acid: Contains only one chlorine atom, leading to variations in chemical properties and applications.
7-Chlorobenzofuran-3-carboxylic acid: Similar to the above but with the chlorine atom at a different position.
Uniqueness: 4,7-Dichlorobenzofuran-3-carboxylic acid is unique due to the presence of two chlorine atoms, which significantly influence its chemical reactivity and biological activity. The dual substitution pattern enhances its potential as a versatile intermediate in organic synthesis and as a lead compound in drug discovery .
Eigenschaften
Molekularformel |
C9H4Cl2O3 |
|---|---|
Molekulargewicht |
231.03 g/mol |
IUPAC-Name |
4,7-dichloro-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C9H4Cl2O3/c10-5-1-2-6(11)8-7(5)4(3-14-8)9(12)13/h1-3H,(H,12,13) |
InChI-Schlüssel |
UFAHLYAXGZDGOM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1Cl)C(=CO2)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


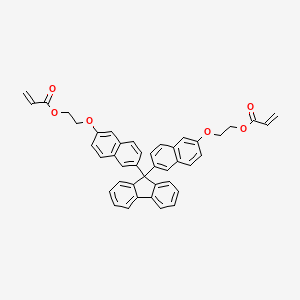
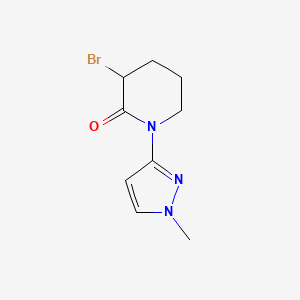
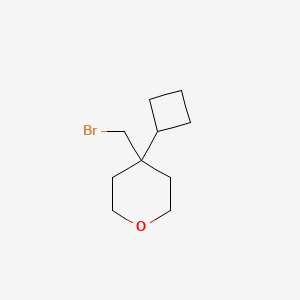

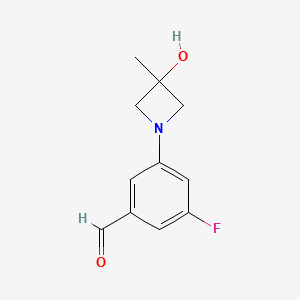

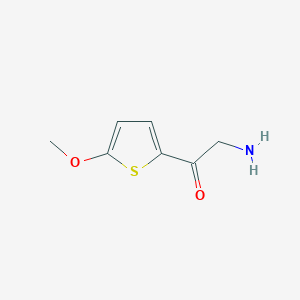
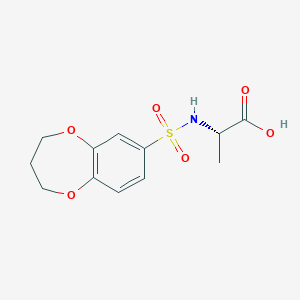
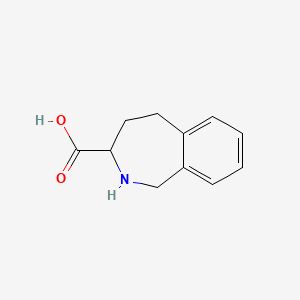

![[8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]methanol](/img/structure/B13176590.png)
